Technical Guide: Synthesis of 2-Ethoxy-N-methoxybenzamide
Technical Guide: Synthesis of 2-Ethoxy-N-methoxybenzamide
Executive Summary
This technical guide details the synthesis of 2-ethoxy-N-methoxybenzamide , a secondary hydroxamic acid ether. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and fungicides where the N-methoxy amide moiety functions as a unique hydrogen bond acceptor/donor motif or a bioisostere for carboxylic acids.
The synthesis is approached through two distinct pathways to accommodate different scales and resource availabilities:
-
The Acid Chloride Pathway: A robust, scalable method utilizing thionyl chloride (
) for activation. -
The Carbodiimide/Uronium Pathway: A mild, medicinal chemistry-oriented approach using EDC/HOBt or HATU for direct coupling.
Retrosynthetic Analysis & Strategy
The structural dissection of 2-ethoxy-N-methoxybenzamide reveals two primary disconnections: the amide bond and the ether linkage.
Strategic Logic
-
Primary Disconnection (Amide Bond): The most logical disconnection is the C-N bond, separating the molecule into 2-ethoxybenzoic acid (electrophile) and methoxyamine (nucleophile).
-
Secondary Disconnection (Ether Linkage): The benzoic acid precursor can be traced back to salicylic acid , requiring selective O-alkylation at the phenol position.
Figure 1: Retrosynthetic analysis showing the breakdown of the target into commercially available salicylic acid and methoxyamine.
Synthesis of Precursor: 2-Ethoxybenzoic Acid
While 2-ethoxybenzoic acid is commercially available, in-house synthesis from salicylic acid is cost-effective for large-scale needs.
Reaction Logic
Direct alkylation of salicylic acid requires a base capable of deprotonating the phenolic hydroxyl (pKa ~10) and the carboxylic acid (pKa ~3). We utilize a "one-pot" esterification-hydrolysis sequence or direct dianion alkylation.
Protocol: O-Ethylation of Salicylic Acid
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Salicylic Acid | 1.0 | Starting Material |
| Iodoethane (EtI) | 2.5 | Alkylating Agent |
| Potassium Hydroxide (KOH) | 2.2 | Base |
| Ethanol/Water (1:1) | Solvent | Reaction Medium |[1][2][3][4][5][6][7][8][9]
Procedure:
-
Dissolution: Dissolve salicylic acid (10.0 g, 72.4 mmol) in 50 mL of Ethanol/Water (1:1).
-
Deprotonation: Add KOH (8.9 g, 159 mmol) slowly. The reaction is exothermic; cool to 0°C if necessary.
-
Alkylation: Add Iodoethane (14.5 mL, 181 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Hydrolysis (In-situ): If the ethyl ester forms (common side product), add 10% aq. NaOH (20 mL) and reflux for an additional 2 hours to hydrolyze back to the acid.
-
Workup: Evaporate ethanol. Acidify the aqueous residue with 1M HCl to pH 2. The product, 2-ethoxybenzoic acid, will precipitate as a white solid.[4]
-
Purification: Recrystallize from hot water or hexane.
Synthesis of Target: 2-Ethoxy-N-methoxybenzamide
Route A: The Acid Chloride Method (Scalable)
This route is preferred for gram-to-kilogram scale synthesis due to the high reactivity of the acid chloride intermediate.
Mechanism
The carboxylic acid is converted to an acid chloride using thionyl chloride.[1] The acid chloride then undergoes nucleophilic acyl substitution by methoxyamine.
Figure 2: Activation of the carboxylic acid via thionyl chloride followed by amidation.
Experimental Protocol
Step 1: Acid Chloride Formation
-
In a dry round-bottom flask, place 2-ethoxybenzoic acid (5.0 g, 30.1 mmol).
-
Add Thionyl Chloride (
) (10 mL, excess) carefully. -
Add a catalytic drop of DMF (Dimethylformamide) to accelerate the reaction.
-
Reflux at 75°C for 2 hours until gas evolution (
, ) ceases. -
Evaporation: Remove excess
under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil. Note: Do not expose to moisture.
Step 2: Amide Coupling
-
Dissolve Methoxyamine Hydrochloride (2.76 g, 33.1 mmol, 1.1 equiv) in Dichloromethane (DCM) (30 mL) and cool to 0°C.
-
Add Pyridine (5.0 mL, ~60 mmol) or Triethylamine (TEA) as a base to scavenge HCl.
-
Dissolve the crude acid chloride (from Step 1) in DCM (10 mL) and add it dropwise to the amine solution at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench: Add water (50 mL) to quench the reaction.
Workup:
-
Wash with 1M HCl (2 x 30 mL) to remove excess pyridine/TEA.
-
Wash with Sat.
(2 x 30 mL) to remove unreacted acid. -
Dry over
, filter, and concentrate.
Route B: The Coupling Reagent Method (Mild/Discovery)
Ideal for small-scale synthesis or when avoiding harsh acidic conditions (
Protocol
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Ethoxybenzoic Acid | 1.0 | Substrate |
| Methoxyamine HCl | 1.2 | Nucleophile |
| HATU or EDC·HCl | 1.2 | Coupling Agent |
| DIPEA (Hünig's Base) | 3.0 | Base |
| DMF or DCM | Solvent | Medium |
Procedure:
-
Dissolve 2-ethoxybenzoic acid (1.0 mmol) in dry DMF (5 mL).
-
Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Add HATU (1.2 mmol). The solution may turn yellow/orange (formation of activated ester).
-
Add Methoxyamine Hydrochloride (1.2 mmol).
-
Stir at room temperature for 6–12 hours.
-
Workup: Dilute with Ethyl Acetate (30 mL). Wash with 1M HCl, Water, and Brine (3x) to remove DMF.
-
Concentrate and purify via flash chromatography.
Analytical Characterization
To validate the synthesis, the following spectral data should be observed.
| Technique | Expected Signal Characteristics | Structural Assignment |
| 1H NMR (CDCl3) | ||
| Aromatic Protons | ||
| IR Spectroscopy | 1650-1680 | Amide I (C=O stretch) |
| 3200-3300 | Amide N-H stretch | |
| Mass Spectrometry | m/z 196.1 | Molecular Ion |
References
-
Preparation of N-alkoxybenzamides from benzoic acids
- Synthesis of 2-Ethoxybenzoic Acid (O-Alkylation)
-
Amide Coupling using HATU/EDC (General Protocol)
- Source: National Institutes of Health (NIH) - PMC 3132648.
- Context: Optimization of amide bond formation using HOBt/EDC and H
-
URL:[Link]
-
Thionyl Chloride Activation Mechanism
- Source: Master Organic Chemistry.
- Context: Mechanistic details of converting carboxylic acids to acid chlorides.
-
URL:[Link]
Sources
- 1. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 2. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]
- 6. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. bachem.com [bachem.com]
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